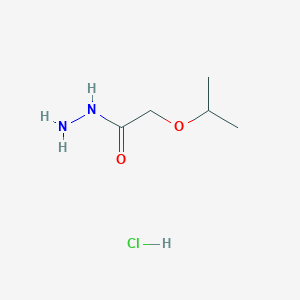

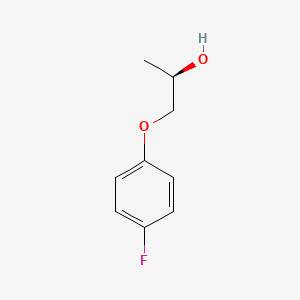

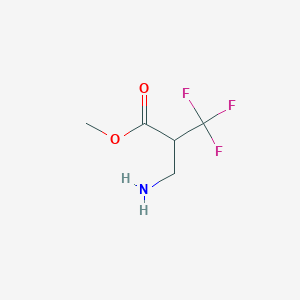

![molecular formula C17H17ClO2 B1612578 4'-(tert-Butyl)-4-chloro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 926201-32-3](/img/structure/B1612578.png)

4'-(tert-Butyl)-4-chloro-[1,1'-biphenyl]-3-carboxylic acid

Vue d'ensemble

Description

The compound “4’-(tert-Butyl)-4-chloro-[1,1’-biphenyl]-3-carboxylic acid” is a derivative of biphenyl, which is a molecule composed of two phenyl rings . The molecule has a tert-butyl group and a chloro group attached to the phenyl rings . The exact description of this compound could not be found in the search results.

Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions . For example, the Suzuki cross-coupling reaction has been used to synthesize tert-butyl bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)carbamate . The reaction involved the use of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as X-ray diffraction and quantum mechanical calculations . These techniques provide information about the bond lengths, bond angles, and overall geometry of the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of carbocations . For example, the reaction of tert-butyl alcohol in compressed liquid water at high temperatures involves the formation of a tert-butyl cation, which is a strong electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the molecular weight of 4,4’-di-tert-butylbiphenyl is 266.4 g/mol . The compound has a molecular formula of C20H26 . The exact physical and chemical properties of “4’-(tert-Butyl)-4-chloro-[1,1’-biphenyl]-3-carboxylic acid” could not be found in the search results.Applications De Recherche Scientifique

Intermediate in Chemical Industry

This compound is used as an intermediate in the chemical industry for producing esters of PTBBA . These esters are often used in the production of various resins .

Yeast Sirtuin Inhibitor

It has been found to act as a potent yeast sirtuin (Sir2p) inhibitor . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.

Generation of 1,2-di(lithiomethyl)benzene

This compound is used in the generation of 1,2-di(lithiomethyl)benzene . This is a key intermediate in various organic synthesis processes .

Conversion of Alkyl Halides to Alkyllithiums

The compound is found to accept electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums . Alkyllithiums are powerful bases and nucleophiles and are used in the synthesis of complex organic compounds.

Production of Homoallylic Amine Derivatives

4,4’-Di-tert-butylbiphenyl is used in the production of homoallylic amine derivatives . These derivatives have applications in the synthesis of a variety of organic compounds.

Biological and Medicinal Applications

The biphenyl structure of this compound plays a crucial role in its biological and medicinal applications . It is found in various biologically active natural products and marketed drugs . For example, it is used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Building Blocks for Basic Liquid Crystals

Biphenyl derivatives serve as significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities . They are used as building blocks for basic liquid crystals , which have applications in displays and other optical technologies.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 4-tert-butylphenylboronic acid, are used as building blocks in the synthesis of various derivatives . The target organs for repeat dose toxicity of 4-tert-butylbenzoic acid, a related compound, were identified as the central nervous system, liver, kidneys, testes, epididymides, hemopoietic system, and the thymus .

Mode of Action

Compounds with similar structures, such as tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, are synthesized via a suzuki cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, which is used to synthesize similar compounds, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have good bioavailability

Result of Action

Similar compounds have been used in the synthesis of various derivatives, suggesting that this compound could potentially have a wide range of effects depending on the specific derivative and its target .

Action Environment

It is known that the compound is stable under normal conditions

Safety and Hazards

Propriétés

IUPAC Name |

5-(4-tert-butylphenyl)-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(19)20/h4-10H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBGIFOUOQYLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588067 | |

| Record name | 4'-tert-Butyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(tert-Butyl)-4-chloro-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

926201-32-3 | |

| Record name | 4'-tert-Butyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

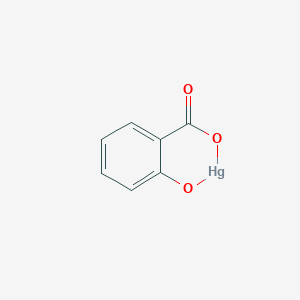

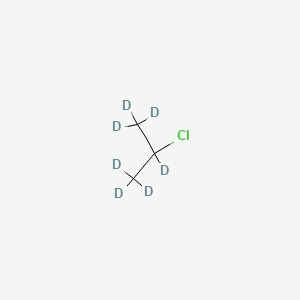

![1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene](/img/structure/B1612495.png)

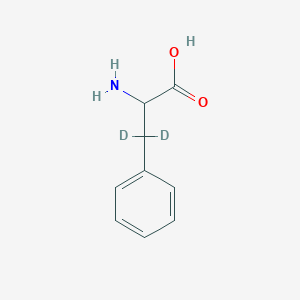

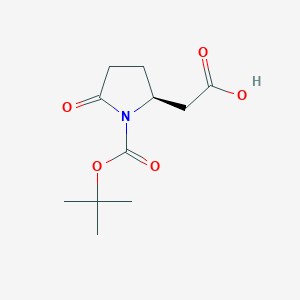

![(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1612507.png)

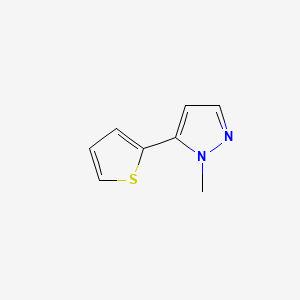

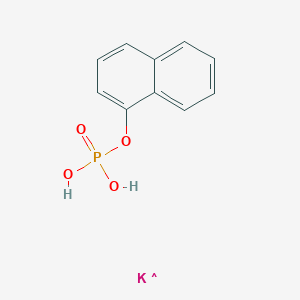

![{4-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1612515.png)